1-Bromo-4-(prop-2-YN-1-YL)benzene
Description
1-Bromo-4-(prop-2-yn-1-yl)benzene is a brominated aromatic compound featuring a propargyl (prop-2-yn-1-yl) substituent at the para position relative to the bromine atom. This structure renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) for constructing complex aromatic systems or heterocycles . Its propargyl group enables regioselective functionalization, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
1-bromo-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWNVJXFLFAITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-Bromo-4-(prop-2-YN-1-YL)benzene, with the chemical formula CHBr and a molecular weight of 195.056 g/mol, is an organic compound characterized by the presence of a bromine atom and a propargyl group attached to a benzene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Properties
The synthesis of this compound can be achieved through various methods, including bromination of propargyl-substituted benzene derivatives. The reactions typically involve the use of solvents like dichloromethane and may require catalysts such as Lewis acids to enhance yield and purity .
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial and antifungal agent. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the bromine atom is particularly noted for enhancing antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Structure Features | Activity |
|---|---|---|
| 1-Bromo-3-chloro-benzene | One halogen; simpler structure | Moderate antibacterial properties |
| 4-Chloro-N-(prop-2-yne)-benzamide | Amide functionality | Anti-diabetic properties |
| 1-Bromo-N-(prop-2-yne)-benzamide | Lacks chlorine | Antimicrobial activity |
| 4-Bromo-N-(prop-yne)-benzamide | Different alkyne structure | Diverse biological activities |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within microbial cells. Studies suggest that the compound can disrupt cellular processes, potentially through enzyme inhibition or modulation of metabolic pathways .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Antibacterial Efficacy : A study evaluated the inhibitory effects of various propargyl-substituted benzenes against Bacillus subtilis and E. coli, revealing that compounds with bromine substitutions exhibited enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values significantly lower than those of non-brominated counterparts .
- Antifungal Properties : Another investigation focused on the antifungal activity of similar alkynyl compounds, demonstrating notable effectiveness against fungal strains. The results indicated that the incorporation of halogen substituents could improve antifungal potency .
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that compounds with similar structures may exhibit adverse effects at high concentrations, necessitating careful evaluation in therapeutic contexts .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
1-Bromo-4-(prop-2-YN-1-YL)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical reactions, making it useful in creating derivatives that can be applied in pharmaceuticals and materials science.
Reactions Involved:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
- Coupling Reactions: It can participate in coupling reactions with organometallic reagents (e.g., Grignard reagents) to form more complex structures.
Table 1: Common Reactions of this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Bromine replaced by nucleophiles | Amino derivatives |
| Coupling | Reaction with organometallic reagents | Biaryl compounds |
| Oxidation/Reduction | Modifications of the propynyl group | Alcohols, ketones |
Biological Applications
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. Preliminary studies suggest that halogenated compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies.
Table 2: Antibacterial Activity of Related Compounds
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound is utilized in the production of various chemicals and materials. Its ability to act as an intermediate makes it valuable for synthesizing specialty chemicals used in coatings, adhesives, and polymers.
Potential Hazards
Due to its halogenated nature, safety considerations are paramount when handling this compound, necessitating appropriate safety protocols during synthesis and application.
Research Insights
Biological Pathway Studies
The compound's unique structure allows researchers to investigate biological pathways and interactions at a molecular level. This can lead to insights into drug design and development, particularly for targeting specific biological mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogues
1-Bromo-4-(3-thienyl)benzene (6)
- Structure : Replaces the propargyl group with a thiophene ring.
- Synthesis : Prepared via Suzuki-Miyaura coupling (73% yield) between 1-bromo-4-iodobenzene and 3-thiopheneboronic acid .
- Applications: Serves as a precursor for ethynyl-substituted thiophene derivatives (e.g., compound 8 via Sonogashira coupling), which are critical in optoelectronic materials .
- Key Difference : The thienyl group introduces sulfur-based heterocyclic reactivity, enabling electrophilic substitution at the α-position of thiophene, unlike the propargyl group’s alkyne-based reactivity .
1-Bromo-4-(2-chloro-2-methylpropyl)benzene (3e)
- Structure : Features a bulky 2-chloro-2-methylpropyl substituent.
- Synthesis : Obtained via B(C₆F₅)₃-catalyzed transfer hydrochlorination of 1-bromo-4-(2-methylallyl)benzene (>99% yield) .
- Applications : Used in studies of C–C bond activation. The steric bulk of the substituent slows down reactivity compared to the linear propargyl group in the target compound .
1-Bromo-4-(tert-pentyl)benzene
- Structure : Contains a tert-pentyl (2-methylbutan-2-yl) group.
- Properties : Higher molecular weight (227.14 g/mol) and steric hindrance compared to the propargyl-substituted analogue. Such substituents are common in liquid crystal precursors .
- Key Difference : The tert-pentyl group enhances thermal stability but reduces electrophilic aromatic substitution rates due to steric effects .
Physicochemical Properties
- Polarity : The propargyl group increases polarity compared to tert-pentyl or thienyl substituents, affecting solubility in polar solvents.
- Melting Point : Thienyl derivatives (e.g., compound 7 ) exhibit higher melting points due to planar aromatic stacking, whereas propargyl-substituted compounds are often oils (e.g., compound 2f in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
